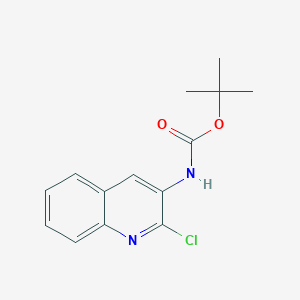

tert-butyl N-(2-chloroquinolin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-butyl N-(2-chloroquinolin-3-yl)carbamate” is a chemical compound with the CAS number 742698-74-4 . It has a molecular weight of 278.74 .

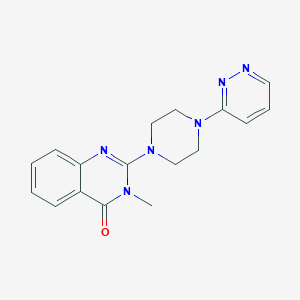

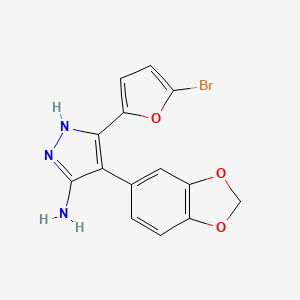

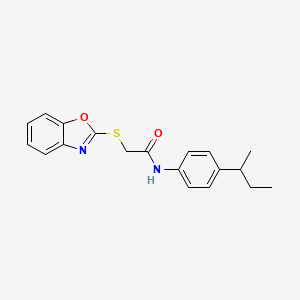

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) . This indicates that the compound has a quinoline ring, a carbamate group, and a tert-butyl group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for its potent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This molecule, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, represents a significant step forward in antimalarial drug development. It showcases the potential of synthetic quinolines derived from cheap and readily available starting materials in addressing global health challenges related to malaria (O’Neill et al., 2009).

Corrosion Inhibition

Research into organic compounds based on 8-hydroxyquinoline has led to the development of new materials for corrosion protection. Specifically, tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) has been evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solution. The studies demonstrate the compound's effectiveness in protecting against corrosion, highlighting its potential application in industrial settings (Faydy et al., 2019).

Chemical Synthesis and Material Science

The synthesis of substituted tetrahydroisoquinolines through lithiation and electrophilic quenching processes has been explored, with tert-butoxycarbonyl (Boc)-protected intermediates yielding a variety of functionalized products. This research underscores the versatility of tert-butyl N-(2-chloroquinolin-3-yl)carbamate derivatives in synthetic organic chemistry, offering pathways to complex molecules with potential applications in medicinal chemistry and material science (Talk et al., 2016).

Luminescent Materials for Data Security

Investigations into heteroleptic cationic Ir(III) complexes have revealed the potential of tert-butyl substituted compounds in creating materials with tunable emissions and mechanoluminescence. These properties are crucial for the development of smart luminescent materials for applications such as data security protection, showcasing an innovative use of tert-butyl N-(2-chloroquinolin-3-yl)carbamate derivatives in advanced material science (Song et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(2-chloroquinolin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYFEQRTKXNZBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-chloroquinolin-3-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2852395.png)

![Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852399.png)

![N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852400.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2852407.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)